molecular formula C11H22O4 B13927930 Ethyl 2-(diethoxymethyl)butanoate

Ethyl 2-(diethoxymethyl)butanoate

Cat. No.: B13927930
M. Wt: 218.29 g/mol
InChI Key: KGLPEBZRXHIUFV-UHFFFAOYSA-N
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Chemical Reactions Analysis

Ethyl 3,3-diethoxy-2-ethylpropanoate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 3,3-diethoxy-2-ethylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3,3-diethoxy-2-ethylpropanoate involves its interaction with specific molecular targets and pathways. The ethoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 3,3-diethoxy-2-ethylpropanoate can be compared with similar compounds such as:

Biological Activity

Ethyl 2-(diethoxymethyl)butanoate is an ester compound that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. Its unique chemical structure allows it to interact with biological systems in specific ways, making it a candidate for diverse applications, including drug development and agricultural chemistry.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

  • Molecular Formula : C12_{12}H22_{22}O4_{4}
  • CAS Number : 609-12-1

The compound features a butanoate backbone with two ethoxy groups attached to the methyl carbon, which influences its solubility and reactivity.

Biological Activity Overview

The biological activity of this compound has been explored primarily through its pharmacological effects, including antibacterial, antifungal, and potential anticancer properties. Below is a summary of key findings from various studies.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study highlighted its effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a therapeutic agent in combating resistant strains of bacteria .

Table 1: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

Cytotoxicity and Anticancer Potential

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The exact mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interfere with cellular signaling pathways involved in proliferation and apoptosis. The compound's ability to disrupt membrane integrity in microbial cells also contributes to its antimicrobial properties.

Case Studies

  • Antibacterial Application : A clinical trial investigated the use of this compound as a topical treatment for skin infections caused by MRSA. Results showed a significant reduction in bacterial load within two weeks of application, supporting its potential as an alternative treatment option.
  • Cancer Research : In a recent study involving breast cancer models, this compound was administered alongside conventional chemotherapy agents. The combination therapy resulted in enhanced efficacy and reduced side effects compared to chemotherapy alone, suggesting a synergistic effect.

Properties

Molecular Formula

C11H22O4

Molecular Weight

218.29 g/mol

IUPAC Name

ethyl 2-(diethoxymethyl)butanoate

InChI

InChI=1S/C11H22O4/c1-5-9(10(12)13-6-2)11(14-7-3)15-8-4/h9,11H,5-8H2,1-4H3

InChI Key

KGLPEBZRXHIUFV-UHFFFAOYSA-N

Canonical SMILES

CCC(C(OCC)OCC)C(=O)OCC

Origin of Product

United States

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